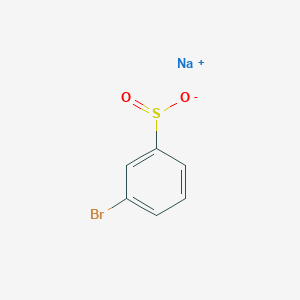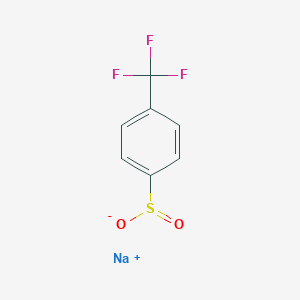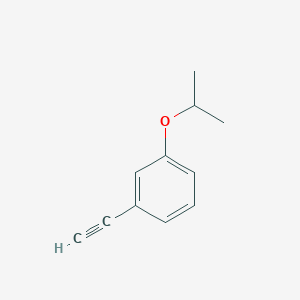
N-Boc-3-amino-2-allylpropionic acid DCHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-amino-2-allylpropionic acid DCHA salt is a chemical compound with the molecular formula C23H42N2O4 and a molecular weight of 410.59. This compound is primarily used in proteomics research and serves as a biochemical reagent. It is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-amino-2-allylpropionic acid DCHA salt typically involves the following steps:
Protection of the amino group: The amino group of 3-amino-2-allylpropionic acid is protected using a Boc (tert-butoxycarbonyl) group to form N-Boc-3-amino-2-allylpropionic acid.
Formation of the DCHA salt: The protected amino acid is then reacted with DCHA (N,N-Diisopropylethylamine) to form the DCHA salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-3-amino-2-allylpropionic acid DCHA salt can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the double bond in the allyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed:
Oxidation: Allyl propionic acid derivatives.
Reduction: Propionic acid derivatives without the double bond.
Substitution: Amino acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Boc-3-amino-2-allylpropionic acid DCHA salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Boc-3-amino-2-allylpropionic acid DCHA salt exerts its effects depends on its specific application. In proteomics research, it may act as a reagent to modify proteins or peptides, facilitating the study of their structure and function. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being investigated.
Comparación Con Compuestos Similares
N-Boc-3-amino-2-allylpropionic acid DCHA salt is unique due to its stability and reactivity. Similar compounds include:
N-Boc-3-amino-2-methylpropionic acid DCHA salt: Similar structure but with a methyl group instead of an allyl group.
N-Boc-3-amino-2-ethylpropionic acid DCHA salt: Similar structure but with an ethyl group instead of an allyl group.
These compounds differ in their reactivity and the types of reactions they undergo, making this compound particularly valuable in specific applications.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h11-13H,1-10H2;5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDFSXUDBGKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)
![sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7881348.png)


